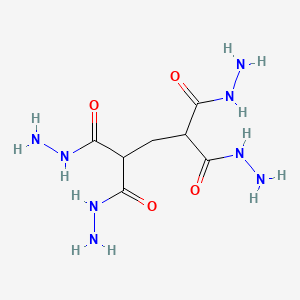

1,1,3,3-Propanetetracarbohydrazide

説明

Historical Context and Evolution of Hydrazide Chemistry

The journey into the world of hydrazides, organic compounds characterized by the -C(=O)NHNH2 functional group, began in the late 19th century. The initial synthesis of simple hydrazides laid the groundwork for a vast and diverse field of study. nih.gov These early discoveries were primarily of academic interest, but the landscape of hydrazide chemistry was dramatically transformed with the discovery of the antitubercular activity of isonicotinic acid hydrazide (isoniazid) in the mid-20th century. This pivotal moment spurred intense research into the synthesis and biological activities of a wide array of hydrazide derivatives. nih.gov

Over the decades, the scope of hydrazide chemistry has expanded far beyond medicinal applications. Researchers have recognized the rich reactivity of the hydrazide group, which can undergo a variety of transformations to yield heterocycles, hydrazones, and other valuable chemical entities. nih.govjptcp.com This versatility has established hydrazides as crucial intermediates in organic synthesis and as key components in the development of dyes, polymers, and agrochemicals. nih.gov The evolution of this field has been marked by a continuous search for new synthetic methodologies and a deeper understanding of the structure-property relationships that govern the behavior of these fascinating molecules.

Structural Framework and Fundamental Reactivity Principles of Tetracarbohydrazides

Tetracarbohydrazides, as the name suggests, are molecules that possess four carbohydrazide (B1668358) functional groups. The defining characteristic of these compounds is their polyfunctional nature, which imparts a high degree of reactivity and the capacity to engage in multiple chemical interactions simultaneously. The fundamental reactivity of the carbohydrazide group is centered on the nucleophilicity of the terminal nitrogen atom (-NH2) and the electrophilicity of the carbonyl carbon. This dual reactivity allows for a range of chemical transformations.

The most prominent reaction of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones. nih.govjptcp.com This reaction is highly efficient and forms the basis for the construction of a vast number of complex organic molecules and coordination compounds. In the case of tetracarbohydrazides, the presence of four such groups allows for the formation of intricate, multi-dimensional networks through the creation of multiple hydrazone linkages.

Furthermore, the hydrazide moiety can act as a bidentate ligand, coordinating to metal ions through both the carbonyl oxygen and the terminal nitrogen atom. This chelating ability is a cornerstone of their application in coordination chemistry. A tetracarbohydrazide, with its four chelating sites, can therefore act as a powerful polydentate ligand, capable of binding multiple metal centers to form stable coordination polymers and metal-organic frameworks (MOFs). The spatial arrangement of the four carbohydrazide groups on the molecular scaffold is a critical determinant of the resulting supramolecular architecture.

A generalized synthesis for a tetracarbohydrazide, such as 1,1,3,3-Propanetetracarbohydrazide, would typically involve the reaction of the corresponding tetra-ester with an excess of hydrazine (B178648) hydrate (B1144303). This well-established method, known as hydrazinolysis, is a common route to a variety of hydrazide compounds.

Significance of this compound as a Polyfunctional Scaffold in Advanced Chemical Systems

While specific research on this compound is still emerging, its structure suggests significant potential as a versatile building block in several areas of advanced chemical science. The propane (B168953) backbone provides a flexible linker between the two pairs of geminal carbohydrazide groups. This flexibility, combined with the high density of reactive sites, makes it an intriguing candidate for the construction of novel materials.

Coordination Polymers and Metal-Organic Frameworks: The ability of the four carbohydrazide groups to act as multidentate ligands makes this compound a prime candidate for the synthesis of new coordination polymers and MOFs. merckmillipore.com The specific geometry of the propane linker would dictate the topology of the resulting network, potentially leading to materials with unique pore structures and properties suitable for applications in gas storage, separation, and catalysis.

Cross-linking Agent in Polymer Chemistry: Polyfunctional hydrazides are known to be effective cross-linking agents for polymers containing carbonyl groups. thermofisher.com this compound, with its four reactive hydrazide moieties, could be utilized to create highly cross-linked polymer networks. Such materials often exhibit enhanced thermal stability, mechanical strength, and solvent resistance, making them suitable for applications in coatings, adhesives, and hydrogels.

Precursor for Polyfunctional Hydrazones: The reaction of this compound with four equivalents of an aldehyde or ketone would lead to the formation of a tetrahydrazone. These polyhydrazone ligands are of great interest in supramolecular chemistry for their ability to self-assemble into complex architectures, such as helicates and grids, in the presence of metal ions. nih.gov The resulting polynuclear metal complexes can exhibit interesting magnetic, optical, and catalytic properties.

Below is a table summarizing the key functional groups and their potential reactivity in this compound:

| Functional Group | Potential Reactivity | Resulting Linkage/Structure |

| Carbohydrazide (-CONHNH₂) | Condensation with aldehydes/ketones | Hydrazone (-CONHN=CHR) |

| Carbohydrazide (-CONHNH₂) | Coordination with metal ions | Chelate ring |

| Carbohydrazide (-CONHNH₂) | Cross-linking of carbonyl-containing polymers | Hydrazone cross-links |

Structure

3D Structure

特性

CAS番号 |

5395-02-8 |

|---|---|

分子式 |

C7H16N8O4 |

分子量 |

276.25 g/mol |

IUPAC名 |

propane-1,1,3,3-tetracarbohydrazide |

InChI |

InChI=1S/C7H16N8O4/c8-12-4(16)2(5(17)13-9)1-3(6(18)14-10)7(19)15-11/h2-3H,1,8-11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19) |

InChIキー |

HRMKYDUBDWPOFI-UHFFFAOYSA-N |

正規SMILES |

C(C(C(=O)NN)C(=O)NN)C(C(=O)NN)C(=O)NN |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways for 1,1,3,3 Propanetetracarbohydrazide and Its Precursors

Chemical Synthesis Routes to 1,1,3,3-Propanetetracarbohydrazide

The primary route for the synthesis of this compound hinges on the preparation of a suitable precursor, namely a tetraester derivative of 1,1,3,3-propanetetracarboxylic acid. This precursor is subsequently reacted with hydrazine (B178648) hydrate (B1144303).

A foundational method for constructing the carbon skeleton of the precursor involves the condensation of malonic esters with formaldehyde. documentsdelivered.comrsc.orgrsc.org This reaction, often carried out in the presence of a base, leads to the formation of a more complex polycarboxylic ester. Specifically, the synthesis of tetramethyl 1,1,3,3-propanetetracarboxylate has been documented. nih.gov

The key and final step in the synthesis of this compound is the hydrazinolysis of the corresponding tetraester, such as tetramethyl or tetraethyl 1,1,3,3-propanetetracarboxylate. This reaction involves treating the ester with hydrazine hydrate, often in an alcoholic solvent and sometimes with heating. ajgreenchem.comajgreenchem.com The nucleophilic hydrazine displaces the alkoxy groups of the ester to form the desired carbohydrazide (B1668358). The general reaction is as follows:

C(CH₂COOR)₂(COOR)₂ + 4 N₂H₄·H₂O → C(CH₂CONHNH₂)₂(CONHNH₂)₂ + 4 ROH + 4 H₂O

Table 1: Synthesis of this compound Precursor

| Precursor | Starting Materials | Reagents/Conditions | Reference |

| Tetramethyl 1,1,3,3-propanetetracarboxylate | Dimethyl malonate, Formaldehyde | Base catalyst | nih.gov |

| Tetraethyl 1,1,2,3-propanetetracarboxylate | Diethyl malonate, Formaldehyde | Diethylamine |

Derivatization Strategies for Functionalized this compound Ligands

While specific derivatization of this compound is not extensively reported, the carbohydrazide functional groups offer numerous possibilities for modification to create functionalized ligands. A common and effective strategy is the condensation reaction of the terminal amino groups of the hydrazide with various aldehydes and ketones. ajgreenchem.comajgreenchem.com This reaction results in the formation of Schiff base derivatives, known as hydrazones.

These hydrazone ligands can be designed with a wide array of steric and electronic properties by selecting appropriate carbonyl compounds. The resulting multidentate ligands have potential applications in coordination chemistry, acting as chelating agents for various metal ions.

Another potential derivatization route involves the reaction of the carbohydrazide with isocyanates or isothiocyanates to form semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives, respectively. ajgreenchem.comajgreenchem.com These derivatives can also serve as versatile ligands.

Table 2: Potential Derivatization Reactions of this compound

| Reagent | Functional Group Introduced | Derivative Class |

| Aldehydes/Ketones | Imine (C=N) | Hydrazone |

| Isocyanates | Urea linkage | Semicarbazide |

| Isothiocyanates | Thiourea linkage | Thiosemicarbazide |

Green Chemistry Approaches in this compound Synthesis, including Mechanochemical Techniques

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of carbohydrazides, several green chemistry approaches can be envisioned. One such approach is the use of solvent-free reaction conditions or the replacement of hazardous solvents with greener alternatives like water or ethanol.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in the formation of carbohydrazides and their derivatives. chemicalbook.com

Mechanochemical synthesis, which involves grinding solid reactants together, sometimes with a small amount of liquid, is a promising green alternative to traditional solvent-based methods. ajgreenchem.com This technique can lead to higher yields, reduced waste, and can sometimes enable reactions that are difficult to achieve in solution. While not specifically reported for this compound, mechanochemical methods have been successfully applied to the synthesis of other hydrazide compounds.

Reaction Mechanism Investigations of this compound Formation

The formation of this compound from its tetraester precursor proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group.

This attack leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the departure of the alkoxy group as the leaving group, resulting in the formation of the carbohydrazide C-N bond. This process is repeated for all four ester groups to yield the final this compound.

The reaction is typically carried out in an excess of hydrazine hydrate to ensure complete conversion of all ester functionalities and to minimize the formation of diacylhydrazine byproducts. chemicalbook.com The rate of the reaction can be influenced by factors such as temperature, the nature of the solvent, and the steric hindrance around the ester groups.

Structural Elucidation and Advanced Spectroscopic Characterization of 1,1,3,3 Propanetetracarbohydrazide Systems

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy provides a powerful tool for probing the various chemical bonds within the 1,1,3,3-propanetetracarbohydrazide molecule, offering a window into the nature of its functional groups.

Infrared (IR) spectroscopy of carbohydrazide (B1668358) derivatives is characterized by distinct absorption bands corresponding to the vibrational modes of their constituent functional groups. While specific experimental data for pure this compound is not widely available in public literature, the expected characteristic IR absorption bands can be inferred from studies on closely related carbohydrazide compounds.

Key expected vibrational frequencies for this compound would include:

N-H Stretching: The N-H stretching vibrations of the primary and secondary amine groups in the hydrazide moieties are anticipated to appear in the region of 3200-3400 cm⁻¹. These bands are often broad due to hydrogen bonding.

C=O Stretching (Amide I): The carbonyl (C=O) stretching vibration is a strong and characteristic absorption for amides, typically observed in the range of 1630-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic environment.

N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is expected to appear around 1550-1620 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

CH₂ Stretching and Bending: The methylene (B1212753) groups of the propane (B168953) backbone will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region, and bending (scissoring and rocking) vibrations around 1450-1470 cm⁻¹ and 720-725 cm⁻¹, respectively.

A study on binuclear metal complexes of this compound (referred to as PTCH) by El-Asmy et al. provides some insight into the IR characteristics of the ligand, noting changes upon coordination with metal ions. This work implicitly confirms the presence of the key hydrazide functional groups.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C=O | Stretching (Amide I) | 1630-1680 |

| N-H | Bending (Amide II) | 1550-1620 |

| C-N | Stretching | 1000-1300 |

| CH₂ | Stretching | 2850-2960 |

| CH₂ | Bending | 1450-1470, 720-725 |

Currently, there is no specific Raman spectroscopic data available in the public domain for this compound. However, Raman spectroscopy would be a valuable complementary technique to IR spectroscopy. It would be particularly useful for observing the vibrations of the C-C backbone and other symmetric vibrations that may be weak in the IR spectrum.

Electronic Spectroscopy for Electronic Transitions and Geometry

Electronic spectroscopy provides information about the electronic structure and potential for conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the carbohydrazide functional groups. The carbonyl group contains a π system and non-bonding (n) electrons on the oxygen atom. Therefore, two primary types of electronic transitions are anticipated:

n → π* transition: This transition involves the excitation of a non-bonding electron to an anti-bonding π* orbital. For simple amides, this transition is typically weak and appears at longer wavelengths, often above 200 nm.

π → π* transition: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This is generally a much stronger absorption and occurs at shorter wavelengths, typically below 200 nm for unconjugated amides.

The absence of significant conjugation in the this compound molecule, with the carbohydrazide groups being separated by the propane spacer, suggests that the UV-Vis absorption maxima would be similar to those of simple, unconjugated carbohydrazides. No specific experimental UV-Vis spectra for this compound are currently reported in readily accessible literature.

There is no available information regarding the luminescence properties (fluorescence or phosphorescence) of this compound in the reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.

Expected ¹H NMR Spectral Features:

N-H Protons: The protons on the nitrogen atoms of the hydrazide groups (-NH-NH₂) would appear as distinct signals. Their chemical shifts would be highly dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena. These signals are often broad.

C-H Protons: The protons of the propane backbone would give rise to specific signals. The two equivalent methine protons (-CH-) at the 1 and 3 positions would likely appear as a triplet, coupled to the adjacent methylene protons. The two methylene protons (-CH₂-) at the 2 position would be expected to appear as a quintet, being coupled to the two methine protons.

NH₂ Protons: The terminal -NH₂ protons would also give a distinct, likely broad, signal.

Expected ¹³C NMR Spectral Features:

C=O Carbon: The carbonyl carbon of the four equivalent carbohydrazide groups would be expected to have a chemical shift in the range of 160-175 ppm.

C1/C3 Carbons: The two equivalent methine carbons of the propane backbone would appear as a single signal.

C2 Carbon: The central methylene carbon of the propane backbone would give a distinct signal.

While specific, experimentally determined NMR data for this compound is not available in the surveyed literature, studies on related carbohydrazide derivatives provide a basis for these predictions.

¹H NMR Spectroscopic Analysis of this compound and its Derivatives

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules, including this compound and its derivatives. nih.gov The ¹H NMR spectrum provides information on the chemical environment of protons, their connectivity, and the stereochemistry of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons present in the molecule. The methylene protons of the propane backbone and the protons of the carbohydrazide moieties will resonate at characteristic chemical shifts. The integration of these signals provides a quantitative measure of the number of protons in each environment, while the splitting patterns (multiplicity) reveal information about the neighboring protons. docbrown.info

For derivatives of this compound, such as those formed by condensation reactions with aldehydes or ketones, new signals corresponding to the introduced moieties will appear in the ¹H NMR spectrum. For instance, the formation of Schiff bases would result in the appearance of characteristic imine proton signals. The chemical shifts of the protons adjacent to the reaction site may also be altered, providing further evidence for the successful derivatization. researcher.life

Table 1: Representative ¹H NMR Data for this compound and a Hypothetical Derivative

| Compound | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| This compound | CH₂ (propane) | ~2.0-2.5 | Triplet | 2H |

| CH (methine) | ~4.0-4.5 | Triplet | 2H | |

| NH₂ | ~4.5-5.5 | Broad Singlet | 8H | |

| NH | ~8.0-9.0 | Broad Singlet | 4H | |

| Hypothetical Schiff Base Derivative | CH₂ (propane) | ~2.1-2.6 | Triplet | 2H |

| CH (methine) | ~4.2-4.7 | Triplet | 2H | |

| N=CH (imine) | ~8.0-8.5 | Singlet | 4H | |

| Aromatic-H | ~7.0-8.0 | Multiplet | Varies |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Multidimensional NMR Techniques for Complex Structures

For more complex derivatives of this compound or its metal complexes, one-dimensional ¹H NMR spectra can become crowded and difficult to interpret due to signal overlap. utoronto.ca In such cases, multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous structural assignment. nih.govnih.gov

COSY experiments reveal proton-proton correlations, helping to identify coupled spin systems within the molecule. This is particularly useful for tracing the connectivity of the propane backbone and any aliphatic chains in the derivatives.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

These advanced NMR methods provide a detailed and unambiguous picture of the molecular architecture of this compound systems. utoronto.ca

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. nih.gov It also provides valuable information about the fragmentation patterns of these molecules, which can aid in their structural elucidation. miamioh.edu

Upon ionization in the mass spectrometer, the molecule forms a molecular ion ([M]⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

The fragmentation of the molecular ion provides a unique fingerprint for the compound. docbrown.info For this compound, characteristic fragmentation pathways may involve the cleavage of the C-N bonds of the hydrazide groups or the fragmentation of the propane backbone. The analysis of these fragment ions helps to confirm the proposed structure. miamioh.edu

Table 2: Expected Mass Spectrometric Data for this compound

| Ion Type | Formula | Expected m/z |

| Molecular Ion [M]⁺ | C₇H₁₆N₈O₄ | 292.13 |

| Fragment Ion | [M - NH₂NHCO]⁺ | 233.10 |

| Fragment Ion | [M - 2(NH₂NHCO)]⁺ | 174.07 |

| Fragment Ion | [CH(CONHNH₂)₂]⁺ | 147.06 |

Electrochemical Properties and Molar Conductometric Studies of Metal Complexes

The electrochemical behavior of metal complexes derived from this compound provides insights into their redox properties and the nature of the metal-ligand interactions. Techniques such as cyclic voltammetry can be employed to study the oxidation and reduction processes of the metal center and the ligand.

Molar conductivity measurements of the metal complexes in solution are used to determine their electrolytic nature. The molar conductance values can indicate whether the complexes are electrolytes or non-electrolytes. For electrolytic complexes, the data can help to distinguish between 1:1, 1:2, or other types of electrolytes, providing information about the coordination sphere of the metal ion and the presence of counter-ions.

Table 3: Molar Conductivity Ranges for Electrolytes in Common Solvents

| Electrolyte Type | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) in DMF | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) in DMSO |

| Non-electrolyte | < 40 | < 50 |

| 1:1 | 65-90 | 50-70 |

| 1:2 | 130-170 | 80-115 |

| 1:3 | 200-260 | 120-150 |

Magnetic Susceptibility Measurements and Spin State Analysis

Magnetic susceptibility measurements are crucial for determining the magnetic properties of the metal complexes of this compound. These measurements provide information about the number of unpaired electrons in the metal center, which in turn helps to deduce the geometry and the spin state of the complex.

The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is often compared to the spin-only value to understand the electronic structure of the complex. Deviations from the spin-only value can be indicative of spin-orbit coupling or other magnetic phenomena.

Table 4: Expected Magnetic Moments for Common Metal Ions

| Metal Ion | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_s) (B.M.) |

| Cu²⁺ | 1 | 1.73 |

| Ni²⁺ (octahedral) | 2 | 2.83 |

| Co²⁺ (octahedral) | 3 | 3.87 |

| Fe³⁺ (high spin) | 5 | 5.92 |

| Mn²⁺ (high spin) | 5 | 5.92 |

Thermal Analysis Techniques for Decomposition and Stability

Thermal analysis techniques are employed to investigate the thermal stability and decomposition pathways of this compound and its metal complexes. nih.govnih.gov These methods provide valuable information about the thermal behavior of materials as a function of temperature. mdpi.commdpi.com

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. eltra.com The resulting TGA curve provides information about the decomposition temperatures, the number of decomposition steps, and the nature of the volatile products. nih.govresearchgate.net

For metal complexes of this compound, TGA can be used to determine the presence of coordinated or lattice water molecules, which are typically lost at lower temperatures. uvic.ca At higher temperatures, the organic ligand decomposes, and the final residue often corresponds to the metal oxide. researchgate.net The thermal stability of the complexes can be compared by analyzing their decomposition onset temperatures.

Table 5: Hypothetical TGA Data for a Metal Complex of this compound

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 80-150 | 5.2 | Loss of lattice water molecules |

| 200-350 | 10.5 | Loss of coordinated water molecules |

| 350-600 | 65.8 | Decomposition of the organic ligand |

| > 600 | - | Formation of stable metal oxide |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytical technique that measures the temperature difference between a sample and an inert reference material as a function of temperature. abo.fi The sample and reference are subjected to an identical controlled temperature program. abo.fi Any temperature difference that develops is recorded, providing insights into physical and chemical changes occurring in the sample, such as phase transitions, melting, crystallization, and decomposition. abo.firesearchgate.net

In a typical DTA curve, these changes are represented as peaks. Endothermic events, which absorb energy, such as melting or desorption, are usually shown as downward peaks, while exothermic events, which release energy, like crystallization or some decomposition processes, are shown as upward peaks. abo.firesearchgate.net The analysis of these peaks provides critical data on the thermal stability of the compound.

For a carbohydrazide compound, a DTA curve would reveal key thermal events. An initial endothermic peak would likely correspond to the melting point of the substance. nih.gov Subsequent peaks at higher temperatures would indicate decomposition stages. For instance, a DTA analysis might show a sharp endothermic peak corresponding to melting, followed by a series of exothermic or endothermic peaks indicating the stepwise decomposition of the molecule. nih.gov The thermal decomposition of similar complex organic molecules often occurs in multiple stages, which can be observed as distinct peaks in the DTA thermogram. researchgate.netresearchgate.net

The precise temperatures of these events are influenced by factors such as the heating rate and the sample's purity and particle size. abo.fi For reliable results, experiments are typically conducted in a controlled atmosphere, such as dynamic nitrogen, to prevent unwanted oxidative processes. nih.gov

Table 1: Illustrative DTA Data for a Hypothetical Carbohydrazide Compound

| Peak Type | Onset Temperature (°C) | Peak Temperature (°C) | Associated Event |

| Endothermic | 190 | 195 | Melting |

| Exothermic | 265 | 270 | Decomposition Stage 1 |

| Endothermic | 325 | 330 | Decomposition Stage 2 |

| Exothermic | 440 | 445 | Decomposition Stage 3 |

This table is illustrative and shows typical thermal events that could be observed for a complex organic hydrazide compound during DTA analysis.

X-ray Crystallography for Precise Structural Determination

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is a powerful, non-destructive method that provides precise information about the internal lattice of a crystalline substance. carleton.edu The technique requires a single, high-quality crystal which is mounted on a diffractometer and rotated in a monochromatic X-ray beam. youtube.comornl.gov

The interaction of the X-rays with the ordered crystal lattice produces a unique diffraction pattern of spots. youtube.com The positions and intensities of these spots are recorded by a detector. ornl.gov This diffraction data is then processed to solve the crystal structure. The fundamental principle is Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ), the diffraction angle (θ), and the spacing between crystal lattice planes (d). youtube.comcarleton.edu

For a molecule like this compound, SC-XRD analysis would unambiguously determine its molecular structure. It would reveal the conformation of the propane backbone, the geometry of the carbohydrazide functional groups, and the intricate network of intermolecular interactions, such as hydrogen bonding, that dictates the crystal packing. The refinement of the crystal structure allows for the calculation of precise atomic coordinates, from which all geometric parameters can be derived. carleton.edu

Table 2: Example Crystallographic Data from a Single-Crystal X-ray Diffraction Study

| Parameter | Value |

| Chemical Formula | C4H12N8O4 |

| Formula Weight | 236.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.146 (2) |

| b (Å) | 14.113 (3) |

| c (Å) | 18.998 (4) |

| β (°) | 112.12 (5) |

| Volume (ų) | 2452.1 |

| Z | 8 |

| R-factor (%) | 3.7 |

This table presents representative crystallographic data for a complex organic molecule, illustrating the type of information obtained from an SC-XRD experiment. The values are based on similar structures found in the literature. researchgate.netnih.gov

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. ucmerced.edu Unlike SC-XRD, which requires a single crystal, PXRD is performed on a sample composed of a large number of randomly oriented crystallites. profex-xrd.org The sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle 2θ. ucmerced.edu

The resulting diffraction pattern is a plot of intensity versus 2θ. Each peak in the pattern corresponds to a specific set of lattice planes (hkl) according to Bragg's Law. profex-xrd.org This pattern serves as a unique "fingerprint" for a crystalline phase. ucmerced.edu

For this compound, PXRD would be used for several purposes. Its primary application is for phase identification, where the experimental pattern is compared against a database of known patterns, such as the International Centre for Diffraction Data (ICDD) database, to confirm the identity and purity of a synthesized batch. ucmerced.edu Furthermore, PXRD can be used to study crystal structure, determine lattice parameters, and assess the sample's crystallinity. nih.gov While less detailed than SC-XRD, PXRD is invaluable for routine characterization and quality control of bulk crystalline solids. researchgate.net

Theoretical and Computational Chemistry Investigations on 1,1,3,3 Propanetetracarbohydrazide and Its Complexes

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. youtube.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 1,1,3,3-propanetetracarbohydrazide, DFT would be instrumental in understanding its fundamental chemical properties. A widely used functional for such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netnih.gov

The first step in a computational study is typically to find the most stable three-dimensional structure of the molecule, known as geometry optimization. For a flexible molecule like this compound, with multiple rotatable bonds, a conformational analysis would be crucial. This involves exploring the potential energy surface to identify various low-energy conformers and the global minimum energy structure. This process helps in understanding the preferred shape of the molecule, which is vital for its interaction with other molecules.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimental spectra, one can validate the computed structure. These calculations also confirm that the optimized geometry is a true energy minimum, as indicated by the absence of imaginary frequencies. For a molecule like 1,3-phenylenediacetic acid, similar studies have shown good agreement between calculated and experimental vibrational modes, with methods like B3LYP being superior to others for such quantum chemical studies. nih.gov

Analysis of the electronic structure provides deep insights into a molecule's reactivity and properties. Key aspects to be investigated for this compound would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the distribution of electronic charge on each atom. This helps in identifying electrophilic and nucleophilic sites within the molecule, which is fundamental to understanding its interaction with other chemical species.

Energy Band Gaps: In the context of materials science, if this compound were to be studied as a component of a larger system or a solid-state material, the calculation of the energy band gap would be important to predict its electronic conductivity.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. For this compound, MD simulations could be used to:

Explore its conformational landscape in different environments, such as in a solvent or interacting with a biological macromolecule.

Study the dynamics of its interactions with metal ions to understand the formation and stability of its complexes.

Investigate its behavior in larger systems, such as its diffusion through a membrane or its interaction with a surface. nih.govnih.gov

The following table would typically be populated with data from MD simulations, illustrating interaction energies and distances.

| Complex/System | Interaction Energy (kcal/mol) | Key Intermolecular Distances (Å) |

| Data for this compound would appear here if available |

Computational Studies of Reaction Mechanisms and Pathways for this compound-Involving Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.comnih.govnih.govrsc.org For reactions involving this compound, such as its synthesis or its reactions with other molecules, computational studies could:

Identify the transition state structures, which are the highest energy points along the reaction coordinate.

Calculate the activation energies, which determine the reaction rates.

Explore different possible reaction pathways to determine the most favorable one. researchgate.net

For example, in the study of a reaction, the energies of reactants, transition states, and products would be calculated to construct a reaction energy profile.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |

| Hypothetical reaction data for this compound would be presented here. |

Ligand Design and Property Prediction using Computational Methods

The carbohydrazide (B1668358) moieties in this compound suggest its potential as a chelating ligand for metal ions. Computational methods can be invaluable in designing new ligands based on this scaffold and predicting their properties. This would involve:

Modifying the structure: Introducing different substituent groups to the this compound backbone to tune its electronic and steric properties.

Predicting binding affinity: Using computational techniques like docking and free energy calculations to predict how strongly the designed ligands will bind to specific metal ions.

Screening for desired properties: Virtually screening a library of designed ligands to identify candidates with optimal properties for a particular application, such as catalysis or materials science.

Advanced Research Applications and Emerging Directions for 1,1,3,3 Propanetetracarbohydrazide Systems

Role in Polymer Science and Engineering

Utilization as a Monomer in Polymer Synthesis

No specific studies detailing the use of 1,1,3,3-Propanetetracarbohydrazide as a monomer in polymerization reactions were identified. The hydrazide functional groups suggest potential for condensation polymerization with dicarbonyl compounds to form polyhydrazides, but no specific examples or characterization of such polymers involving this particular monomer are documented in the searched literature.

Development of Polymeric Materials with Tailored Mechanical, Thermal, or Optical Characteristics

In the absence of synthesized polymers from this compound, there is no corresponding data on their mechanical, thermal, or optical properties. Research on other polyhydrazides indicates that these properties are highly dependent on the specific monomer structures and the resulting polymer architecture.

Catalytic Applications of this compound Metal Complexes

Design and Performance in Homogeneous Catalysis

There is a lack of published research on the synthesis, characterization, and catalytic performance of metal complexes involving this compound as a ligand in homogeneous catalysis. While carbohydrazide (B1668358) derivatives can act as chelating ligands for transition metals, no specific examples with this compound have been reported.

Exploration in Heterogeneous Catalysis (if relevant to derived materials)

No information was found regarding the use of materials derived from this compound in heterogeneous catalysis. This includes its potential use as a precursor for metal-organic frameworks (MOFs) or as a support for catalytic nanoparticles.

Supramolecular Chemistry and Self-Assembly Processes

There are no available studies on the involvement of this compound in supramolecular chemistry or self-assembly processes. The multiple hydrogen bond donor and acceptor sites within the molecule suggest a theoretical potential for forming intricate supramolecular architectures, but this has not been experimentally explored in the available literature.

Design of Supramolecular Architectures through Non-Covalent Interactions

The design of supramolecular architectures relies on the precise control of non-covalent interactions, such as hydrogen bonding, to direct the assembly of molecules into well-defined, higher-order structures. The four carbohydrazide groups in this compound present numerous donor and acceptor sites for hydrogen bonds, theoretically enabling the formation of robust and intricate networks. However, specific crystal engineering studies or detailed structural analyses of supramolecular assemblies formed from this compound are not readily found in the current body of scientific literature.

Investigation of Self-Assembly Mechanisms and Pathway Control

The process of self-assembly, where molecules spontaneously organize into ordered structures, is fundamental to the creation of functional nanomaterials. While the general principles of self-assembly in hydrazide-containing compounds are understood, specific investigations into the mechanisms and pathway control for this compound are not available. Such studies would be crucial to understanding how to manipulate the assembly process to achieve desired morphologies and properties.

Development of Functional Supramolecular Materials based on this compound

The development of functional materials from supramolecular assemblies is a significant goal in materials science. These materials can exhibit novel electronic, optical, or mechanical properties. Due to the lack of foundational research on the self-assembly and supramolecular chemistry of this compound, the development of functional materials specifically derived from this compound remains an unexplored area.

Interdisciplinary Research Prospects and Future Directions

Integration into Advanced Materials Science

While direct research is limited, the potential for integrating this compound into advanced materials science is significant. Its polyfunctional nature makes it a candidate as a cross-linking agent or a building block in the synthesis of more complex polymers or metal-organic frameworks. Research into N,N',N'',N'''-substituted amides of the parent 1,1,3,3-propanetetracarboxylic acid has been reported, indicating that derivatization is a viable route for creating new materials with potential applications, such as in pharmaceuticals due to observed anticonvulsant activity in some derivatives. researchgate.net

Rational Design of Novel this compound Derivatives for Specific Functions

The rational design of novel derivatives of this compound represents a promising future direction. By chemically modifying the terminal hydrazide groups, it is possible to introduce new functionalities and control the self-assembly behavior. For instance, the synthesis of N,N',N'',N'''-substituted amides of 1,1,3,3-propanetetracarboxylic acid has been achieved through the condensation of malonic acid diamides with paraform, a method noted for its efficiency and use of less toxic reagents. researchgate.net This approach opens the door to creating a library of derivatives with tailored properties for specific applications.

| Derivative Class | Synthetic Method | Potential Applications |

| N-substituted amides | Condensation of malonic acid diamides with paraform | Anticonvulsant agents |

Further exploration into the synthesis and characterization of such derivatives is necessary to unlock the full potential of the this compound scaffold in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,3,3-propanetetracarbohydrazide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via condensation reactions. For example, polyhydrazides (structurally related) are prepared by reacting dihydrazides with acid chlorides in anhydrous N-methylpyrrolidinone (NMP) under an inert nitrogen atmosphere. Lithium chloride (LiCl) and pyridine are often used to stabilize intermediates and enhance solubility . Yields of 70–85% are achievable with strict control of stoichiometry, temperature (e.g., 80°C for 20 hours), and reagent purity. Solvent-free methods, such as fusion reactions at 413 K, have also been reported for analogous carbohydrazides, reducing side products .

- Optimization Strategies :

- Use Taguchi method for parameter screening (e.g., molar ratios, temperature, catalyst loading) .

- Monitor reaction progress via FTIR or NMR to detect intermediate hydrazide formation.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Key Techniques :

- FTIR : Identify N–H stretching (3100–3300 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) in hydrazide groups .

- ¹H/¹³C NMR : Confirm proton environments (e.g., hydrazide NH signals at δ 9–10 ppm) and carbon backbone integrity.

- XRD : Analyze crystallinity, especially for polyoxadiazole derivatives post-cyclodehydration .

- TGA/DSC : Assess thermal stability; polyhydrazides often degrade above 300°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and stability of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations can model:

- Electron density distribution to identify reactive sites for functionalization.

- Thermodynamic stability by comparing energy barriers for cyclization (e.g., conversion to polyoxadiazoles) .

- Solvent effects using implicit solvation models to predict solubility trends .

- Case Study : Analogous studies on tetrazine frameworks demonstrate how HOMO-LUMO gaps correlate with oxidative stability .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability)?

- Analysis Framework :

- Reproducibility Checks : Replicate synthesis under identical conditions (e.g., anhydrous NMP vs. solvent-free) .

- Purity Validation : Use HPLC or elemental analysis to rule out impurities affecting solubility or melting points .

- Environmental Factors : Test stability under controlled humidity/temperature, as hygroscopicity may alter results .

Q. What are the emerging applications of this compound in high-performance materials?

- Research Findings :

- Polyoxadiazole Synthesis : Cyclodehydration of polyhydrazides yields thermally stable polymers (>400°C) suitable for aerospace or electronics .

- Coordination Chemistry : Hydrazide ligands form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or magnetic applications .

- Table: Key Properties of Polyhydrazide Derivatives

| Property | Value/Observation | Reference |

|---|---|---|

| Thermal Degradation Onset | 300–350°C | |

| Solubility | Insoluble in common solvents | |

| Mechanical Strength | Tensile modulus >2 GPa |

Q. What experimental strategies can elucidate the reaction mechanisms of this compound in cyclization or polymerization?

- Approaches :

- Kinetic Studies : Monitor activation energy via variable-temperature NMR .

- Isotopic Labeling : Use ¹⁵N-labeled hydrazides to track N–N bond formation during cyclodehydration .

- In Situ Spectroscopy : Raman or IR to detect transient intermediates (e.g., oxadiazole rings) .

Q. How does the structural modification of this compound influence its reactivity in crosslinking or supramolecular assembly?

- Design Principles :

- Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance oxidative stability .

- Steric Effects : Bulky substituents reduce crystallinity, improving processability for thin-film applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。